

# Commercial Availability & Technical Guide: Chiral (1-Aminoethyl)phenylboronic Acids

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## Compound of Interest

**Compound Name:** 3-[(S)-1-(N-BOC-Amino)ethyl]phenylboronic acid

**CAS No.:** 477312-91-7

**Cat. No.:** B2821405

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## Executive Summary

Chiral (1-aminoethyl)phenylboronic acids (e.g., (S)-4-(1-aminoethyl)phenylboronic acid) represent a specialized class of bifunctional building blocks critical for the synthesis of chiral biaryl amines via Suzuki-Miyaura cross-coupling. Unlike standard phenylboronic acids, these compounds contain a sensitive benzylic amine stereocenter that imposes strict requirements on synthesis, purification, and storage.

Commercially, these reagents are high-value, low-volume commodities. While gram-scale quantities are available from catalog suppliers (e.g., Fluorochem, BLDpharm), multi-kilogram procurement typically requires Contract Manufacturing Organizations (CMOs) utilizing asymmetric reductive amination or biocatalytic transamination routes.

**Key Technical Insight:** The commercial form is almost exclusively the Hydrochloride (HCl) salt or the Pinacol Ester (Pin). The free boronic acid zwitterion is rarely sold due to polymerization (oligomerization) and stability concerns.

## Structural Classes & Chemical Identity

To ensure procurement accuracy, researchers must distinguish between the two primary commercial classes.

### Class A: The Para-Isomer (Most Common)

- Chemical Name: (S)- or (R)-4-(1-Aminoethyl)phenylboronic acid hydrochloride.
- CAS Examples:
  - (R)-Isomer (HCl): 1704073-43-7[1]
  - (S)-Isomer (HCl): 1258948-01-4 (Generic/Free Acid ref)
- Application: Used to introduce a 4-substituted chiral ethylamine moiety.

### Class B: The Meta-Isomer

- Chemical Name: (S)- or (R)-3-(1-Aminoethyl)phenylboronic acid.
- Application: Used when meta-substitution is required for conformational restriction in kinase inhibitors.

### Class C: Protected Derivatives (Pinacol Esters / Boc-Protected)

- Structure: The boronic acid is masked as a pinacol ester (Bpin), and/or the amine is Boc-protected.
- Advantage: Higher solubility in organic solvents; Bpin esters are more resistant to protodeboronation during storage.
- Disadvantage: Requires deprotection steps (acidic hydrolysis for Boc; oxidative or hydrolytic cleavage for Bpin if free acid is needed).

## Commercial Landscape & Sourcing Strategy

The supply chain for these chiral acids is tiered. "In-stock" status often refers to small research aliquots (250 mg – 5 g).

## Supplier Tiering & Availability

Supplier Tier	Typical Suppliers	Availability	Purity Guarantee	Primary Form
Tier 1: Catalog Houses	Fluorochem, BLDpharm, Sigma-Aldrich (MilliporeSigma)	Immediate (1-5g)	>95% (NMR/HPLC)	HCl Salt / Pinacol Ester
Tier 2: Specialist Vendors	Combi-Blocks, ChemShuttle, Alfa Chemistry	Lead Time (1-2 wks)	>97% (Chiral HPLC)	Free Acid / Protected
Tier 3: CMOs	WuXi AppTec, PharmBlock, Chem-Impex	Custom (kg)	>99% (ee >98%)	Bulk Powder

## Cost Analysis

- Research Scale: High cost. Expect \$150 - \$300 per gram for high enantiomeric excess (>97% ee).
- Bulk Scale: Prices drop significantly (\$2,000 - \$5,000/kg) but require 8-12 week lead times for asymmetric manufacturing campaigns.

## Synthesis & Manufacturing Routes

Understanding the manufacturing route is crucial for troubleshooting impurity profiles (e.g., residual transition metals vs. enzymes).

### Route A: Ellman Sulfinamide (Chemical Standard)

The most robust commercial route uses tert-butanesulfinamide (Ellman's auxiliary) to set the stereocenter.

- Condensation: 4-Acetylphenylboronic acid + (S)-t-Bu-Sulfinamide → Chiral Imine.

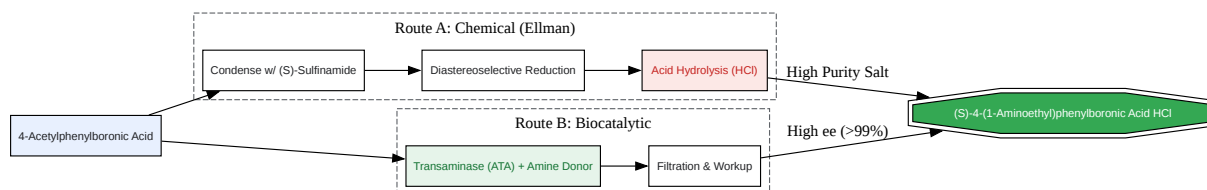
- Reduction: Diastereoselective reduction (e.g., NaBH<sub>4</sub>).
- Hydrolysis: Acidic cleavage yields the chiral amine HCl salt.
- Impurity Risk: Trace sulfur contaminants; Boroxine formation.

## Route B: Biocatalytic Transamination (Modern Scale-Up)

CMOs increasingly use Transaminases (ATAs) to convert the ketone directly to the chiral amine.

- Advantage:<sup>[2]</sup><sup>[3]</sup><sup>[4]</sup><sup>[5]</sup> >99% ee, no heavy metals.
- Disadvantage:<sup>[5]</sup> Residual protein/enzyme requires filtration; often supplied as zwitterion which is harder to dissolve.

## Visualization: Manufacturing Logic



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Caption: Comparison of the two dominant commercial synthesis routes. Route A is common for catalog items; Route B is preferred for bulk scale-up due to higher enantiopurity.

## Technical Handling & Stability Protocols

### The Boroxine Cycle & Stoichiometry

Free boronic acids spontaneously dehydrate to form cyclic trimers called boroxines.

- Problem: If you weigh 100 mg of "boronic acid," you may actually have a mixture of monomer and trimer, throwing off the stoichiometry in Suzuki couplings.
- Solution: Always assume the commercial material contains variable amounts of boroxine. For precise kinetics, convert to the Pinacol ester or use the HCl salt (which stabilizes the monomer lattice).

## Protodeboronation Risk

The benzylic amine group, when protonated (ammonium), is electron-withdrawing, which stabilizes the C-B bond against oxidation. However, under basic Suzuki coupling conditions (pH > 10), the free amine is formed.

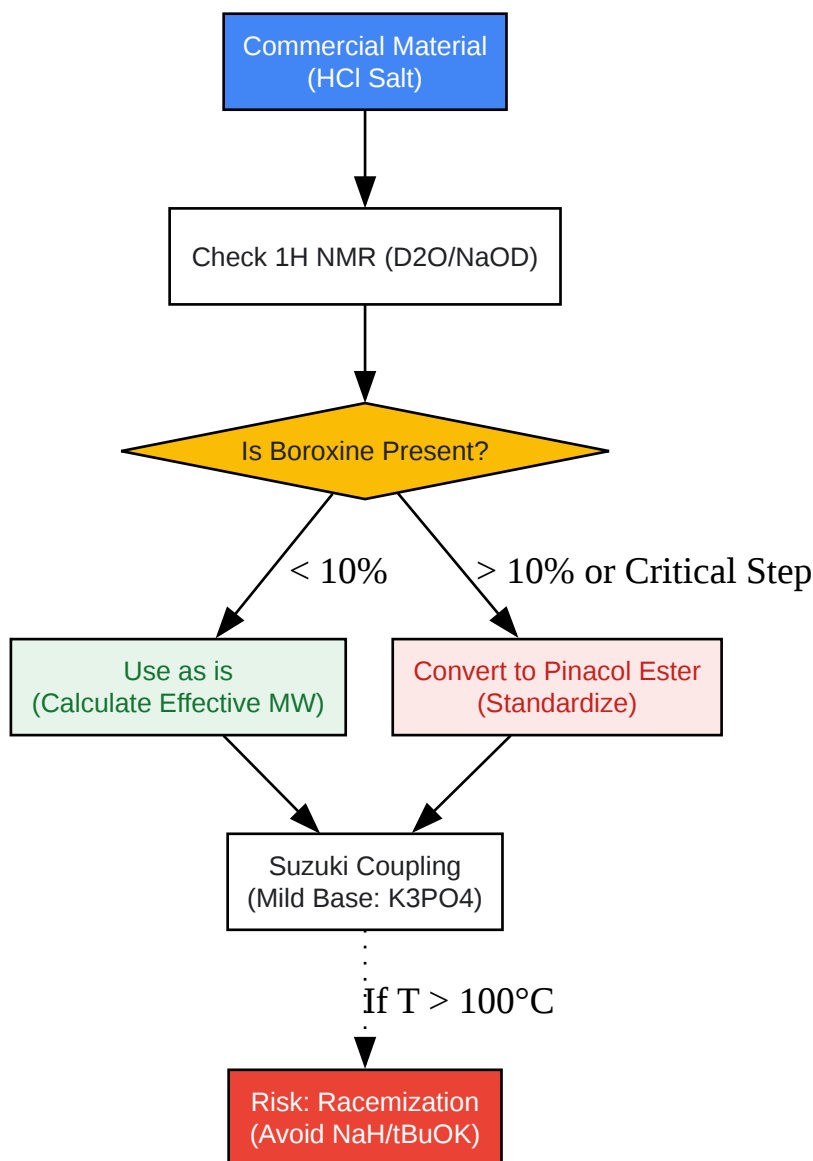
- Risk: Electron-rich aryl boronic acids can undergo protodeboronation (C-B bond cleavage) at high temperatures.
- Mitigation: Use mild bases (K<sub>3</sub>PO<sub>4</sub> instead of K<sub>2</sub>CO<sub>3</sub>) and anhydrous conditions if possible.

## Racemization Warning

Benzylic amines are susceptible to racemization via deprotonation of the benzylic proton, especially if strong bases are used in the cross-coupling step.

- Protocol: Avoid bases like NaOtBu or reaction temperatures >100°C. Stick to Pd(dppf)Cl<sub>2</sub> / K<sub>3</sub>PO<sub>4</sub> / Dioxane:Water systems at 80°C.

## Visualization: Stability & Handling Workflow



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Caption: Decision matrix for handling commercial samples. Boroxine content must be assessed via NMR before critical stoichiometry calculations.

## Analytical Validation (Self-Validating Protocol)

Before using a commercial batch in a critical step, perform this 3-step validation:

- Enantiomeric Excess (ee) Check:
  - Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H column).

- Mobile Phase: Hexane/IPA with 0.1% Diethylamine (DEA) to sharpen the amine peak.
- Note: Derivatization with FDAA (Marfey's reagent) is recommended if direct HPLC fails.
- Boroxine/Monomer Ratio:
  - Method:  $^1\text{H}$  NMR in  
  
with 1 equivalent of NaOD. This converts all species to the boronate "ate" complex, simplifying the spectrum to a single monomeric species for accurate quantification against an internal standard.
- Residual Metal Analysis:
  - If sourced from a chemical route (Tier 2/3), check for Pd/Cu residues, which can interfere with subsequent catalytic steps.

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